molecular formula C41H66O13 B2426304 (2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 620592-16-7

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B2426304
CAS RN: 620592-16-7
M. Wt: 766.966
InChI Key: RJDSARTZFIBDAR-WTLIGJBVSA-N
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Description

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C41H66O13 and its molecular weight is 766.966. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

The compound's solubility in ethanol-water solutions has been studied, demonstrating varying solubilities based on the ethanol mass fraction and temperature. This is crucial for understanding its behavior in various solvent systems, potentially impacting its application in pharmaceutical and chemical industries (Gong, Wang, Zhang, & Qu, 2012).

Non-iterative Asymmetric Synthesis

Research on non-iterative asymmetric synthesis involving similar structures indicates potential applications in creating complex molecular structures, particularly in the development of pharmaceutical compounds (Meilert, Pettit, & Vogel, 2004).

Properties in Sugar Alcohol Solutions

The densities and viscosities of solutions containing structures similar to the given compound have been analyzed. Understanding these physical properties is essential for applications in areas like food science and pharmacology (Zhu, Ma, & Zhou, 2010).

Structural Analysis in Crystalline Forms

Structural analysis of similar compounds in their crystalline forms provides insights into the stereochemistry and molecular conformations, vital for designing drugs and understanding molecular interactions (Safariari, Supriadin, Supratman, Awang, & Ng, 2012).

Application in mTOR Signaling Studies

The involvement of related compounds in mTOR signaling pathways, which are critical in various diseases including cancer and diabetes, suggests potential therapeutic applications (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

properties

CAS RN

620592-16-7

Product Name

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H66O13

Molecular Weight

766.966

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m0/s1

InChI Key

RJDSARTZFIBDAR-WTLIGJBVSA-N

SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C

solubility

not available

Origin of Product

United States

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